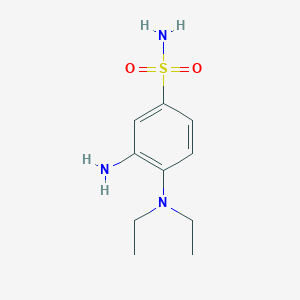

3-Amino-4-(diethylamino)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(diethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-3-13(4-2)10-6-5-8(7-9(10)11)16(12,14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVXYIQBYRMGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395358 | |

| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41893-78-1 | |

| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-(diethylamino)benzenesulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Amino-4-(diethylamino)benzenesulfonamide. As a member of the sulfonamide class of compounds, it holds significant interest for researchers in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical characteristics, and a detailed, rationalized synthetic protocol. Furthermore, it explores its prospective utility, particularly as a scaffold for the design of carbonic anhydrase inhibitors, drawing parallels with structurally related compounds. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting.

Introduction

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with a primary amino group, a diethylamino group, and a sulfonamide moiety. The unique arrangement of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis and a potential candidate for biological evaluation. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and diuretic drugs.[1] Notably, primary sulfonamides are renowned as effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes.[1] The presence of amino substituents on the benzene ring allows for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and other applications. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of 3-Amino-4-(dimethylamino)benzenesulfonamide (CAS No. 851175-91-2) [1][2]

| Property | Value | Source |

| Molecular Formula | C8H13N3O2S | PubChem[1][2] |

| Molecular Weight | 215.28 g/mol | PubChem[2] |

| XLogP3 | -0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 215.07284784 Da | PubChem[2] |

| Topological Polar Surface Area | 97.8 Ų | PubChem[2] |

| Heavy Atom Count | 14 | PubChem[2] |

| Complexity | 283 | PubChem[2] |

Note: These properties are for the dimethylamino analog and should be used as an estimation for the diethylamino compound. The increased alkyl chain length in the diethylamino derivative would likely lead to a slightly higher molecular weight and a greater XLogP3 value, indicating increased lipophilicity.

Synthesis of this compound

A robust and logical synthetic route to this compound can be designed based on established organic chemistry principles, particularly electrophilic aromatic substitution and functional group manipulations. The following multi-step protocol provides a rational approach to its preparation.

Rationale for the Synthetic Strategy

The synthesis hinges on the strategic introduction of the three key functional groups onto the benzene ring. A common and effective approach involves the initial sulfonation of a substituted aniline, followed by amination and subsequent functional group modifications. The diethylamino group is an ortho, para-director; however, direct functionalization of N,N-diethylaniline can be complex. A more controlled approach starts with a precursor that allows for the sequential and regioselective introduction of the required groups.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Sulfonation of N,N-diethylaniline

-

To a stirred solution of N,N-diethylaniline, add concentrated sulfuric acid dropwise at a low temperature (0-5 °C) to control the exothermic reaction.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the appropriate temperature (typically 100-120 °C) for several hours to drive the sulfonation to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto ice to precipitate the product, 4-(diethylamino)benzenesulfonic acid.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Chlorination to form 4-(diethylamino)benzenesulfonyl chloride

-

Treat the dried 4-(diethylamino)benzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction is typically performed in an inert solvent or neat.

-

Heat the mixture under reflux until the evolution of gas ceases, indicating the completion of the reaction.

-

Carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

The resulting crude 4-(diethylamino)benzenesulfonyl chloride can be used in the next step without further purification.

Step 3: Amination to form 4-(diethylamino)benzenesulfonamide

-

Add the crude 4-(diethylamino)benzenesulfonyl chloride portion-wise to a cooled, concentrated aqueous ammonia solution with vigorous stirring.

-

Continue stirring for a few hours at room temperature to ensure complete amination.

-

The solid product, 4-(diethylamino)benzenesulfonamide, will precipitate out of the solution.

-

Filter the product, wash thoroughly with water to remove any unreacted ammonia and ammonium chloride, and dry.

Step 4: Nitration of 4-(diethylamino)benzenesulfonamide

-

Dissolve the 4-(diethylamino)benzenesulfonamide in concentrated sulfuric acid at a low temperature.

-

Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature to control the reaction. The diethylamino group is an activating, ortho, para-director, and the sulfonamide is a deactivating, meta-director. The nitration is expected to occur at the position ortho to the activating diethylamino group.

-

After the addition, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

-

Pour the reaction mixture onto ice to precipitate the 3-nitro-4-(diethylamino)benzenesulfonamide.

-

Filter, wash with water, and dry the product.

Step 5: Reduction of the Nitro Group

-

Reduce the nitro group of 3-nitro-4-(diethylamino)benzenesulfonamide to a primary amine. This can be achieved through various methods, such as:

-

Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Chemical reduction using a metal in acidic media, such as tin (Sn) in concentrated hydrochloric acid.

-

-

After the reaction is complete, neutralize the reaction mixture (if an acid was used for reduction) to precipitate the final product.

-

Isolate the this compound by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

Potential Applications

While specific applications for this compound are not extensively documented, its chemical structure suggests several areas of potential utility, primarily in medicinal chemistry and dye synthesis.

Intermediate for Carbonic Anhydrase Inhibitors

The primary sulfonamide group is a key zinc-binding group in a vast number of carbonic anhydrase inhibitors.[1] The amino and diethylamino groups on the benzene ring provide excellent handles for chemical modification, allowing for the introduction of various "tail" moieties. This "tail" can be tailored to interact with specific residues within the active site of different carbonic anhydrase isoforms, potentially leading to the development of potent and selective inhibitors.[3] The synthesis of derivatives from the amino group could lead to novel compounds with therapeutic potential in conditions where carbonic anhydrase activity is dysregulated, such as glaucoma, epilepsy, and certain types of cancer.[1][4]

Caption: Role as a scaffold for carbonic anhydrase inhibitors.

Precursor in Dye Synthesis

Aromatic amines are fundamental building blocks in the synthesis of azo dyes. The primary amino group in this compound can be diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of colored compounds. The diethylamino group acts as a strong auxochrome, which can enhance and modify the color of the resulting dye. The sulfonamide group can also influence the dye's properties, such as its solubility and affinity for different fibers. A related compound, 3-amino-4-hydroxybenzenesulfonamide, is known for its utility in dye applications.[3]

Safety and Handling

Hazard Statements (based on dimethylamino analog): [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. If on skin, wash with plenty of soap and water. If swallowed or inhaled, seek medical attention.

Conclusion

This compound is a versatile chemical intermediate with significant potential, particularly in the field of medicinal chemistry as a scaffold for the development of novel carbonic anhydrase inhibitors. Its synthesis, while requiring a multi-step process, is achievable through well-established chemical transformations. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the creation of diverse molecular libraries. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential.

References

-

PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Gedgaudas, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4235. [Link]

-

Vaškevičienė, I., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17379. [Link]

-

SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. [Link]

-

Angeli, A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry, 12(9), 1536-1550. [Link]

Sources

"3-Amino-4-(diethylamino)benzenesulfonamide" CAS 41893-78-1

An In-depth Technical Guide to 3-Amino-4-(diethylamino)benzenesulfonamide (CAS 41893-78-1)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 41893-78-1), a substituted aromatic sulfonamide with significant potential as a scaffold in medicinal chemistry and materials science. While detailed research on this specific molecule is emerging, this document synthesizes available data and extrapolates from the well-established chemistry of its structural analogs to offer insights for researchers, chemists, and drug development professionals. The guide covers physicochemical properties, proposed synthetic and analytical workflows, hypothesized mechanisms of action based on the broader benzenesulfonamide class, potential research applications, and essential safety protocols. Our objective is to furnish a foundational resource that explains the causality behind experimental design and highlights the compound's potential as a versatile building block for novel therapeutic agents and functional materials.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine. The unique substitution pattern on the benzene ring—an amino group at position 3 and a diethylamino group at position 4—creates a molecule with distinct electronic and steric properties, making it an attractive starting point for chemical synthesis.

The diethylamino group acts as a strong electron-donating group, which modulates the reactivity of the aromatic ring and the acidity of the sulfonamide and amino protons. This electronic configuration is crucial for its potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41893-78-1 | [1][2] |

| Molecular Formula | C₁₀H₁₇N₃O₂S | [2] |

| Molecular Weight | 243.33 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | O=S(C1=CC=C(N(CC)CC)C(N)=C1)(N)=O | [2] |

| Appearance | Not specified (typically off-white to brown solid for analogs) | N/A |

| Solubility | Insoluble in water; likely soluble in organic solvents like methanol, DMSO.[3][4] | N/A |

| Melting Point | Data not available. Analogs show a wide range (e.g., 154-201 °C).[3][5] | N/A |

Synthesis, Purification, and Characterization

Proposed Synthetic Workflow

The most direct approach involves the chlorosulfonation of a protected N,N-diethylaniline derivative, followed by amination and subsequent modification to introduce the 3-amino group. This multi-step process ensures regiochemical control.

Figure 1: Proposed multi-step synthesis of this compound.

Causality in Experimental Design:

-

Step 1 (Protection & Nitration): The diethylamino group is a powerful activating group, which can lead to uncontrolled side reactions during electrophilic substitution. Acetylation temporarily deactivates the group, ensuring selective nitration at the ortho position.

-

Step 2 (Sulfonamide Formation): Deacetylation is required before chlorosulfonation. Chlorosulfonic acid (ClSO₃H) is a potent reagent for introducing the -SO₂Cl group. Subsequent treatment with aqueous ammonia displaces the chloride to form the primary sulfonamide.

-

Step 3 (Reduction): The final step involves the reduction of the nitro group to the target primary amine. Catalytic hydrogenation (H₂/Pd-C) is a clean method, while metal-acid systems like SnCl₂/HCl are also effective.

Purification and Analytical Characterization

Purification of the final product would typically involve recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel. The identity and purity must be rigorously confirmed using a combination of spectroscopic and chromatographic methods.

Figure 2: Standard workflow for the purification and analytical validation of the target compound.

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (δ 6.5-7.5 ppm); a quartet and a triplet for the diethylamino ethyl groups; broad singlets for the -NH₂ and -SO₂NH₂ protons. |

| ¹³C NMR | Six distinct signals in the aromatic region (δ 110-150 ppm); signals for the two carbons of the ethyl groups.[6][7] |

| IR | Characteristic stretches for N-H bonds (amine and sulfonamide, ~3300-3500 cm⁻¹), S=O bonds (sulfonamide, ~1350 and 1160 cm⁻¹), and C-N bonds.[8] |

| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (244.10 m/z). |

Hypothesized Mechanism of Action and Biological Potential

Direct biological data for CAS 41893-78-1 is scarce. However, the benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with several key enzyme families.[9][10][11]

Carbonic Anhydrase (CA) Inhibition

This is the most prominent mechanism for benzenesulfonamides.[10][11][12][13] The primary sulfonamide group (-SO₂NH₂) is critical for this activity. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates to the Zn²⁺ ion located in the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity.

Figure 3: General mechanism of carbonic anhydrase inhibition by a sulfonamide compound.

Other Potential Targets

-

Kinase Inhibition: Benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases like TrkA, suggesting potential applications in oncology.[9] The molecule can form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.

-

Antibacterial Action: As a classic sulfonamide, it could potentially inhibit dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria, representing a potential route for developing new antibiotics.[14][15]

-

HIV-1 Capsid Inhibition: Recent studies have explored benzenesulfonamide-containing derivatives as inhibitors of the HIV-1 capsid protein (CA), a novel target for antiretroviral therapy.[16]

Applications in Research and Drug Development

The structural features of this compound make it a versatile platform for generating compound libraries for screening against various therapeutic targets.

Scaffold for Lead Generation

-

Anticancer Drug Discovery: Derivatives can be synthesized and tested for activity against various carbonic anhydrase isoforms, particularly those overexpressed in tumors like CA-IX.[10][14]

-

Neurological Disorders: Inhibition of specific CA isoforms in the brain is a validated strategy for treating epilepsy and glaucoma.

-

Infectious Diseases: The scaffold can be modified to enhance its antibacterial properties or to target other microbial enzymes.

Protocol: Screening for Carbonic Anhydrase Inhibition

A fluorescent thermal shift assay (FTSA) is a common, high-throughput method to screen for compound binding to a target protein, such as a carbonic anhydrase isoform.[10][11]

Objective: To determine if this compound binds to and stabilizes a specific human carbonic anhydrase isoform (e.g., CA-II).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified target protein (e.g., 1 mg/mL CA-II) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins upon unfolding.

-

-

Assay Setup:

-

In a 96-well PCR plate, add the protein solution to a final concentration of 2 µM.

-

Add the test compound across a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

-

Add the SYPRO Orange dye to its recommended final concentration.

-

Seal the plate.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to slowly ramp the temperature from 25 °C to 95 °C, measuring fluorescence at each increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature for each well. The midpoint of the transition in the curve is the melting temperature (Tₘ).

-

A significant positive shift in Tₘ in the presence of the compound compared to the DMSO control indicates binding and stabilization.

-

The magnitude of the shift (ΔTₘ) can be correlated with binding affinity.

-

Safety, Handling, and Toxicology

While no specific safety data sheet (SDS) exists for CAS 41893-78-1, data from close analogs like 3-amino-4-(dimethylamino)benzenesulfonamide provides a strong basis for hazard assessment.[17] Standard laboratory precautions for handling fine chemicals should be strictly followed.

Table 3: GHS Hazard Classification (Inferred from Analogs)

| Hazard Class | GHS Statement | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [17] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [17][18] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | [17][19] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [18] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (nitrile or neoprene).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. Its structural similarity to a vast family of biologically active sulfonamides strongly suggests its potential as a foundational scaffold in drug discovery. The presence of multiple functional groups—a primary sulfonamide for metal chelation, a primary amine for derivatization, and a tertiary amine for modulating solubility and basicity—provides chemists with numerous handles for optimization.

Future research should focus on the development and publication of a robust synthetic route, full spectroscopic characterization, and systematic screening against key enzyme families, particularly the carbonic anhydrases and various protein kinases. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile molecule.

References

-

PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

BD Regulatory Documents. (2025). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIH. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound | 41893-78-1. Retrieved from [Link]

-

NIH. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. Retrieved from [Link]

-

ResearchGate. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

-

NIH. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-4-(dimethylamino)benzenesulfonamide. Retrieved from [Link]

-

Lithuanian University of Health Sciences. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

-

MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2025). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

- Google Patents. (n.d.). WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof.

-

PubMed. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

-

ResearchGate. (2025). Method development for amino acid analysis. Retrieved from [Link]

-

MDPI. (2005). C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

PubMed. (n.d.). Liquid chromatographic determination of amino and imino acids and thiols by postcolumn derivatization with 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole. Retrieved from [Link]

-

PubMed. (n.d.). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Retrieved from [Link]

Sources

- 1. This compound | 41893-78-1 [chemicalbook.com]

- 2. 41893-78-1|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. 98-32-8 CAS MSDS (3-Amino-4-hydroxybenzenesulphonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lsmu.lt [lsmu.lt]

- 13. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buy 3-Amino-4-(methylamino)benzene-1-sulfonamide | 66315-22-8 [smolecule.com]

- 15. nbinno.com [nbinno.com]

- 16. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Amino-4-(dimethylamino)benzenesulfonamide | C8H13N3O2S | CID 4961679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-Amino-4-methylbenzenesulfonamide | C7H10N2O2S | CID 235510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. regdocs.bd.com [regdocs.bd.com]

"3-Amino-4-(diethylamino)benzenesulfonamide" molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Amino-4-(diethylamino)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential applications of this compound (CAS No: 41893-78-1). As a substituted benzenesulfonamide, this molecule possesses a unique arrangement of functional groups that dictates its chemical reactivity and potential as a scaffold in medicinal chemistry and materials science. This document explores the molecule's architecture, proposes a logical synthetic pathway, details methods for structural elucidation, and discusses the structure-activity relationships that are of interest to researchers in drug discovery and chemical synthesis.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and core properties. This compound is an aromatic sulfonamide with a distinct substitution pattern that is key to its characteristics.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | Internal |

| CAS Number | 41893-78-1 | [1] |

| Molecular Formula | C₁₀H₁₇N₃O₂S | [1] |

| Molecular Weight | 243.33 g/mol | [1] |

| SMILES | O=S(C1=CC=C(N(CC)CC)C(N)=C1)(N)=O | [1] |

| InChI Key | IDVXYIQBYRMGDH-UHFFFAOYSA-N |

| Purity (Typical) | ≥97% | |

Part 2: The Molecular Architecture

The functionality of this compound is a direct result of the interplay between its constituent parts. The spatial and electronic arrangement of the benzene core, the sulfonamide group, and the two distinct amino substituents defines its reactivity and potential for intermolecular interactions.

-

The Benzene Core : The central phenyl ring provides a rigid scaffold, positioning the functional groups in a precise three-dimensional orientation. Its aromaticity influences the electronic properties of the substituents.

-

The Sulfonamide Moiety (-SO₂NH₂) : This is a critical pharmacophore in many drug classes. The sulfur atom is in a high oxidation state, and the entire group is a strong electron-withdrawing group. The two oxygen atoms and the nitrogen atom are potent hydrogen bond acceptors, while the N-H protons are hydrogen bond donors. This functionality is a cornerstone of the sulfonamide class of antibiotics.[2]

-

The Amino Substituents (-NH₂ and -N(Et)₂) :

-

4-diethylamino group : This tertiary amine is a strong electron-donating group, activating the benzene ring towards electrophilic substitution. Its bulky ethyl groups provide steric hindrance and increase lipophilicity.

-

3-amino group : This primary amine is also an electron-donating group. Its position ortho to the powerful diethylamino group and meta to the sulfonamide group creates a unique electronic environment on the aromatic ring. The N-H protons are available for hydrogen bonding.

-

The ortho relationship between the two amino groups suggests potential for intramolecular hydrogen bonding and influences the overall conformation of the molecule.

Caption: 2D structure of this compound.

Part 3: Synthesis and Structural Verification

While this compound is commercially available, understanding its synthesis is crucial for developing derivatives or scaling production. A plausible retrosynthetic analysis suggests a multi-step pathway common in sulfonamide chemistry.

Proposed Synthesis Workflow

A logical approach involves building the molecule on a commercially available starting material, such as 4-chloro-3-nitrobenzenesulfonamide. The causality for this pathway is based on established organic chemistry principles, such as nucleophilic aromatic substitution (SₙAr) and selective reduction.

Caption: Proposed workflow for the synthesis of the target molecule.

Experimental Protocol: Structural Elucidation

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is required. The following protocols are standard for the structural verification of small organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To map the carbon-hydrogen framework of the molecule.

-

Methodology :

-

Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate ¹H signals and identify chemical shifts (δ) and coupling constants (J).

-

2. Mass Spectrometry (MS)

-

Objective : To determine the exact molecular weight and fragmentation pattern.

-

Methodology :

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire data in both positive and negative ion modes.

-

Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it to the calculated exact mass.

-

3. Infrared (IR) Spectroscopy

-

Objective : To identify the presence of key functional groups.

-

Methodology :

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands.

-

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Feature | Predicted Observation | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 3 signals in the 6.0-7.5 ppm range | Protons on the trisubstituted benzene ring. |

| Diethyl Protons | Quartet (~3.4 ppm) and Triplet (~1.1 ppm) | -CH₂- protons adjacent to N and terminal -CH₃ protons. | |

| NH₂/SO₂NH₂ Protons | 2 broad singlets (variable shift) | Exchangeable protons of the primary amine and sulfonamide. | |

| ¹³C NMR | Aromatic Carbons | 6 signals in the 110-155 ppm range | Six unique carbon environments in the benzene ring. |

| Diethyl Carbons | 2 signals (~45 ppm and ~13 ppm) | -CH₂- and -CH₃ carbons of the ethyl groups. | |

| Mass Spec (ESI+) | Molecular Ion | m/z ≈ 244.11 | [M+H]⁺ peak corresponding to C₁₀H₁₈N₃O₂S⁺. |

| IR Spectroscopy | N-H Stretch | Two bands at 3450-3250 cm⁻¹ | Asymmetric and symmetric stretching of primary -NH₂ groups. |

| | S=O Stretch | Two strong bands at 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ | Asymmetric and symmetric stretching of the sulfonamide S=O bonds. |

Part 4: Structure-Activity Relationship (SAR) and Applications

The molecular architecture of this compound makes it a valuable scaffold for drug discovery and a versatile chemical intermediate. Its structural features are homologous to compounds with known biological activity.

-

Carbonic Anhydrase Inhibition : The benzenesulfonamide moiety is a classic zinc-binding group found in numerous inhibitors of carbonic anhydrases (CAs), enzymes implicated in diseases like glaucoma and cancer.[3][4] The amino substituents on the ring can be further modified to enhance potency and selectivity for different CA isoenzymes.

-

Antibacterial Agents : As a sulfonamide, it shares the core structure of sulfa drugs. While its intrinsic activity is unknown, it serves as a precursor for synthesizing novel antibacterial candidates.[2]

-

Dye and Materials Synthesis : The primary amino group can be readily diazotized and coupled to form azo dyes. The overall structure can be incorporated into polymers or other materials where its electronic properties are desired.[2]

Caption: Key pharmacophoric features relevant to drug design.

Conclusion

This compound is more than a simple organic molecule; it is a carefully arranged constellation of functional groups on an aromatic scaffold. Its structure, characterized by the interplay of electron-donating amino groups and an electron-withdrawing sulfonamide moiety, makes it a subject of interest for both synthetic and medicinal chemists. A thorough understanding of its molecular architecture, confirmed through standard spectroscopic protocols, unlocks its potential as a building block for novel therapeutics, particularly carbonic anhydrase inhibitors, and as a versatile intermediate in the broader chemical industry.

References

-

PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. Available from: [Link]

-

PubChem. 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. Available from: [Link]

-

PubChem. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. Available from: [Link]

-

PubChem. 3-Amino-4-methylbenzenesulfonamide. Available from: [Link]

-

PubChem. 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide. Available from: [Link]

-

MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]

-

SIELC Technologies. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. Available from: [Link]

-

PubChemLite. 3-amino-4-(dimethylamino)benzenesulfonamide (C8H13N3O2S). Available from: [Link]

-

RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available from: [Link]

-

MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

-

ResearchGate. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

- Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

Sources

- 1. 41893-78-1|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

"3-Amino-4-(diethylamino)benzenesulfonamide" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-(diethylamino)benzenesulfonamide

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of a viable synthetic pathway for this compound. This guide is structured to deliver not only procedural steps but also the underlying chemical principles and strategic considerations inherent in each stage of the synthesis.

The synthesis of the target molecule, this compound, is most logically approached through a multi-step pathway commencing with a commercially available starting material. The core strategy involves the sequential installation of the required functional groups—sulfonamide, diethylamino, and the final amino group—around a benzene ring.

The key disconnection in a retrosynthetic analysis points to the reduction of a nitro group precursor, which is a common and high-yielding transformation. This leads back to 4-(diethylamino)-3-nitrobenzenesulfonamide. The diethylamino group can be installed via nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, activated by the ortho-nitro group. This intermediate, in turn, can be derived from a sulfonamide, which is synthesized from a sulfonyl chloride. This entire sequence originates from the chlorosulfonation of 2-chloronitrobenzene.

Below is a visual representation of the forward synthetic pathway derived from this analysis.

The Putative Mechanism of Action of 3-Amino-4-(diethylamino)benzenesulfonamide: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 3-Amino-4-(diethylamino)benzenesulfonamide. While direct experimental data for this specific molecule is limited, its structural features, particularly the presence of a primary benzenesulfonamide group, strongly suggest its role as a carbonic anhydrase (CA) inhibitor. This guide will, therefore, elucidate the well-established mechanism of action for benzenesulfonamide-based CA inhibitors, drawing upon extensive research on structurally related compounds. We will delve into the molecular interactions with carbonic anhydrase isozymes, the consequential impact on cellular physiology, particularly in the context of oncology, and provide detailed experimental protocols for investigating these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this class of compounds.

Introduction: The Benzenesulfonamide Scaffold and Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a cornerstone in the design of carbonic anhydrase inhibitors.[1] These inhibitors have found therapeutic applications as diuretics, anti-glaucoma agents, and more recently, as potential anti-cancer therapies.[2] Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[5]

There are at least 15 known human CA isoforms, each with distinct tissue distribution and catalytic activity.[3] The primary sulfonamide group (-SO₂NH₂) is the critical pharmacophore responsible for the inhibitory activity, as it coordinates to the zinc ion located in the active site of the enzyme.[1] Given that this compound possesses this key functional group, it is highly probable that its mechanism of action is centered around the inhibition of one or more carbonic anhydrase isoforms.

The Molecular Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of benzenesulfonamides against carbonic anhydrases is a well-characterized process involving direct interaction with the enzyme's active site.

Coordination to the Active Site Zinc Ion

The catalytic activity of carbonic anhydrase is dependent on a Zn²⁺ ion situated at the bottom of a conical active site cavity. This zinc ion is coordinated by three histidine residues and a water molecule (or a hydroxide ion at physiological pH).[6] The zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.

Benzenesulfonamide inhibitors function by displacing the zinc-bound water/hydroxide molecule.[7] The sulfonamide group exists in an equilibrium between its neutral (-SO₂NH₂) and deprotonated (-SO₂NH⁻) forms. The anionic, deprotonated form of the sulfonamide directly coordinates to the Zn²⁺ ion in a tetrahedral geometry, effectively blocking the binding of the natural substrate, CO₂.[7][8] This strong coordination bond is the primary basis for the potent inhibition of carbonic anhydrases by this class of compounds.[8]

Figure 1: Putative binding mode of a benzenesulfonamide inhibitor in the carbonic anhydrase active site.

The Role of the "Tail" in Isoform Selectivity

While the sulfonamide group provides the core inhibitory function, the rest of the molecule, often referred to as the "tail," plays a crucial role in determining the binding affinity and, importantly, the selectivity for different CA isoforms.[9] The active sites of the various CA isoforms, while sharing the conserved zinc-coordinating histidines, differ in the amino acid residues lining the middle and outer regions of the cavity.[6][9]

The "tail approach" in drug design involves modifying the substituents on the benzene ring to exploit these differences and achieve isoform-selective inhibition.[9] For this compound, the 3-amino and 4-diethylamino groups would constitute this "tail." These groups can form additional hydrogen bonds or van der Waals interactions with specific residues in the active site, thereby enhancing the binding affinity for certain isoforms over others.[10]

Therapeutic Implications: Targeting Tumor-Associated Carbonic Anhydrases

A significant area of research for benzenesulfonamide-based CA inhibitors is in oncology. Two specific isoforms, CA IX and CA XII, are transmembrane proteins that are overexpressed in a wide variety of solid tumors and are often associated with hypoxia and aggressive cancer phenotypes.[2][3][11]

The Role of CA IX and CA XII in the Tumor Microenvironment

Tumor cells, particularly in hypoxic regions, exhibit a high rate of glycolysis, leading to the production of lactic acid and a consequent acidification of the intracellular environment.[2] To survive and proliferate, cancer cells must efficiently export these excess protons. CA IX and CA XII, with their catalytic domains facing the extracellular space, play a pivotal role in this process.[3] They catalyze the hydration of extracellular CO₂ to bicarbonate and protons, contributing to the acidification of the tumor microenvironment.[2][12] This acidic extracellular pH (pHe) promotes tumor invasion, metastasis, and resistance to chemotherapy.[13][14][15]

Figure 2: Role of CA IX/XII in regulating the tumor microenvironment pH.

Inhibition of CA IX and CA XII as an Anti-Cancer Strategy

By inhibiting the activity of CA IX and CA XII, benzenesulfonamide derivatives can disrupt this pH-regulating mechanism. This leads to an increase in the intracellular pH and a decrease in the extracellular pH of tumor cells, ultimately impairing their growth, proliferation, and metastatic potential.[3] Therefore, this compound, as a putative CA inhibitor, may exert anti-cancer effects through this mechanism.

Experimental Protocols for Mechanistic Elucidation

To validate the putative mechanism of action of this compound, a series of in vitro experiments are recommended.

Carbonic Anhydrase Inhibition Assays

This is a direct and widely used method to measure the catalytic activity of CAs and their inhibition.[16]

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator, such as phenol red, is used to monitor the proton production in real-time.[5][16]

Protocol:

-

Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red).[16]

-

Add a known concentration of the purified CA isoform to the buffer.

-

Pre-incubate the enzyme with varying concentrations of the inhibitor (this compound) for 15 minutes at room temperature.[16]

-

Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short period (10-100 seconds).[16]

-

Calculate the initial rates of the reaction and determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

FTSA is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in its thermal stability.

Principle: The binding of an inhibitor to a CA isoform generally increases the protein's melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to unfolded proteins.

Protocol:

-

Prepare a solution of the purified CA isoform in a suitable buffer.

-

Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.

-

Aliquot the protein-dye mixture into a 96- or 384-well PCR plate.

-

Add varying concentrations of the inhibitor to the wells.

-

Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

-

The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. The shift in Tm in the presence of the inhibitor indicates binding.

Cell-Based Assays for Anti-Cancer Activity

Principle: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines that overexpress CA IX or CA XII (e.g., HT-29, MDA-MB-231).

Protocol (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Principle: To directly measure the effect of the inhibitor on the acidification of the extracellular medium by cancer cells.

Protocol:

-

Seed cancer cells in a specialized microplate for a Seahorse XF Analyzer.

-

Treat the cells with the inhibitor.

-

The instrument measures the rate of proton extrusion into the medium in real-time, providing a direct readout of the inhibition of extracellular acidification.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is unavailable, general principles for benzenesulfonamide CA inhibitors can be applied.

| Moiety | Role in Activity |

| **Primary Sulfonamide (-SO₂NH₂) ** | Essential for binding to the active site Zn²⁺ ion. |

| Benzene Ring | Serves as a scaffold for attaching various substituents. |

| 3-Amino Group | Can form hydrogen bonds with active site residues, influencing isoform selectivity. |

| 4-Diethylamino Group | A bulky, hydrophobic group that can interact with hydrophobic pockets in the active site, potentially enhancing affinity and selectivity. |

Table 1: Putative Structure-Activity Relationship for this compound.

Conclusion

Based on its chemical structure, this compound is putatively a carbonic anhydrase inhibitor. Its mechanism of action is likely to involve the coordination of its deprotonated sulfonamide group to the zinc ion in the active site of CA enzymes. The substituents on the benzene ring are expected to modulate its binding affinity and isoform selectivity. Given the role of tumor-associated carbonic anhydrases IX and XII in cancer progression, this compound may exhibit anti-cancer properties by disrupting pH regulation in the tumor microenvironment. The experimental protocols outlined in this guide provide a framework for validating this putative mechanism and characterizing the biological activity of this compound.

References

- Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical reviews, 112(8), 4421–4468.

- Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites, 8(1), 10.

- Nishimori, I., Minakuchi, T., Onishi, S., Vullo, D., & Supuran, C. T. (2007). Carbonic anhydrase inhibitors. Benzenesulfonamide derivatives incorporating 4- and 3-substituted-phenyl-1H-pyrazole moieties are potent and selective inhibitors of the tumor-associated isozymes IX and XII. Bioorganic & medicinal chemistry, 15(22), 7228–7236.

- Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 27(6), 759–772.

- Zubriene, A., Smirnov, A., Dudutiene, V., Baranauskiene, L., Smirnoviene, J., & Matulis, D. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. International journal of molecular sciences, 22(15), 8234.

- Pastorekova, S., & Supuran, C. T. (2014). The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. Future oncology (London, England), 10(15), 2423–2438.

- De Simone, G., & Supuran, C. T. (2010). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of medicinal chemistry, 32(5), 951-956.

- Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorekova, S. (2004). Hypoxia activates the capacity of tumor-associated carbonic anhydrase IX to acidify extracellular space. FEBS letters, 577(3), 439-445.

- Chica, N., Gatenby, R. A., & Supuran, C. T. (2023).

- Giatromanolaki, A., Koukourakis, M. I., Sivridis, E., Pastorek, J., Wykoff, C. C., Gatter, K. C., & Harris, A. L. (2001). Expression of hypoxia-inducible carbonic anhydrase-9 in operable non-small cell lung cancer. Journal of Clinical Oncology, 19(23), 4216-4223.

- BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors.

- Gieling, R. G., Babur, M., Mamnoul, A., Zubrienė, A., Smirnov, A., Kasiliauskaitė, A., ... & Matulis, D. (2021). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 26(22), 6985.

- Angeli, A., Carta, F., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of medicinal chemistry, 63(21), 12849–12863.

- Jamali, S., Kjellström, S., & Deitmer, J. W. (2015). CAs IX and XII support pH homeostasis of the tumor microenvironment, involving both intracellular (pHi) and extracellular (pHe). Cancer and metabolism, 3(Suppl 1), P11.

- Supuran, C. T. (2016). Carbonic Anhydrase As Biomarker For Cancer Diagnosis. Journal of Cellular and Molecular Medicine, 20(1), 1-3.

- Pastorekova, S., Parkkila, S., Pastorek, J., & Supuran, C. T. (2004). Tumor-associated Carbonic Anhydrases and Their Clinical Significance. Seminars in cancer biology, 14(2), 165-174.

- Monti, S. M., De Simone, G., & Supuran, C. T. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS medicinal chemistry letters, 13(2), 231–236.

- D'Amato, V., & Supuran, C. T. (2021). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies.

- Angeli, A., & Supuran, C. T. (2018). 1. Binding of sulfonamide inhibitors to carbonic anhydrase. Future medicinal chemistry, 10(13), 1545-1547.

- Angeli, A., Tanini, D., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12502.

- Kazokaitė-Adomaitienė, J., Becker, H. M., Smirnovienė, J., Dubois, L. J., & Matulis, D. (2021). Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX. Current medicinal chemistry, 28(17), 3361–3384.

- Gieling, R. G., & Supuran, C. T. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors & bioelectronics, 100, 209-216.

- Brand, A., & Kicker, R. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied sciences, 11(14), 6310.

- Angeli, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS medicinal chemistry letters, 10(11), 1545–1550.

- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijettjournal.org [ijettjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of 3-Amino-4-(diethylamino)benzenesulfonamide: A Technical Guide to Potential Biological Targets

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the potential biological targets of the novel sulfonamide compound, 3-Amino-4-(diethylamino)benzenesulfonamide. As a Senior Application Scientist, this document is structured to deliver not just a list of possibilities, but a scientifically-grounded rationale for investigating these targets, coupled with actionable experimental protocols for their validation. We will delve into the rich history of sulfonamide pharmacology to inform our hypotheses and guide our discovery process.

Introduction: The Sulfonamide Scaffold - A Legacy of Therapeutic Diversity

The sulfonamide functional group is a cornerstone of medicinal chemistry, giving rise to a remarkable array of drugs with a wide spectrum of therapeutic applications.[1][2] Historically, sulfonamides were among the first broadly effective systemic antibacterial agents, revolutionizing the treatment of infectious diseases.[1][2] Their mechanism of action as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, an enzyme essential for folate synthesis, is a classic example of targeted therapy.[2][3][4]

However, the therapeutic potential of the sulfonamide scaffold extends far beyond its antibacterial properties. Modifications to the core structure have yielded drugs that function as diuretics, anti-inflammatory agents (including COX-2 inhibitors), anticonvulsants, and even treatments for Type 2 diabetes and certain cancers.[1][2][5] This chemical versatility underscores the likelihood that this compound may interact with a variety of biological targets, necessitating a systematic and informed approach to target identification.

Primary Hypothesized Target Classes

Based on extensive structure-activity relationship (SAR) data from the broader sulfonamide class, we can logically prioritize several protein families as potential targets for this compound.

Carbonic Anhydrases (CAs)

Rationale: Carbonic anhydrases are a well-established and extensively studied target for a multitude of sulfonamide-containing compounds.[6][7] These zinc-containing metalloenzymes play crucial roles in a variety of physiological processes, including pH regulation, CO2 transport, and ion exchange. The sulfonamide group is known to bind to the zinc ion in the active site of CAs with high affinity.[6]

Several isoforms of carbonic anhydrase are expressed in humans, and their dysregulation is implicated in various pathologies. For instance, CA IX is overexpressed in many hypoxic tumors and is considered a key target for anticancer therapies.[8][9] Given the structural features of this compound, a direct interaction with one or more CA isoforms is a primary and highly plausible hypothesis.

dot

Caption: Proposed mechanism of carbonic anhydrase inhibition by sulfonamides.

Dihydropteroate Synthase (DHPS) - An Antibacterial Perspective

Rationale: The foundational biological activity of the sulfonamide class is the inhibition of bacterial DHPS.[2][3][4] This enzyme is a critical component of the folate biosynthesis pathway in many microorganisms. The structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to act as competitive inhibitors.[3][7] While the primary focus of modern drug discovery often lies beyond antibacterial agents, the potential for this compound to exhibit antimicrobial activity should not be discounted, particularly in an era of growing antibiotic resistance.

The key structural features for antibacterial activity in sulfonamides include a free amino group on the benzene ring, which is present in our compound of interest.[10]

dot

Caption: Competitive inhibition of DHPS by sulfonamides in the bacterial folic acid pathway.

Receptor Tyrosine Kinases (RTKs)

Rationale: Emerging evidence suggests that certain benzenesulfonamide derivatives can exert anticancer effects through the modulation of receptor tyrosine kinases.[11] For example, some analogs have been shown to interact with the TrkA protein, a receptor tyrosine kinase involved in cell proliferation and survival.[11] The presence of amino and substituted amino groups on the benzene ring of this compound could facilitate interactions with the ATP-binding pocket or allosteric sites of various kinases. This opens up a promising avenue for investigation, particularly in the context of oncology.

Experimental Workflows for Target Identification and Validation

Initial Target Engagement: Thermal Shift Assay (TSA)

Principle: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for direct binding of a compound to a purified protein.[9] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

-

Protein Preparation: Obtain or purify a panel of potential target proteins, including various human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII), bacterial DHPS, and the kinase domains of relevant RTKs (e.g., TrkA).

-

Assay Setup: In a 96- or 384-well PCR plate, prepare reactions containing:

-

Purified protein (final concentration 2-5 µM)

-

SYPRO Orange dye (e.g., 5X final concentration)

-

Varying concentrations of this compound (e.g., from 0.1 µM to 100 µM).

-

Appropriate buffer (e.g., PBS or HEPES-based buffer).

-

Include no-ligand and no-protein controls.

-

-

Data Acquisition: Perform the assay in a real-time PCR instrument. Gradually increase the temperature from 25°C to 95°C, monitoring the fluorescence of SYPRO Orange.

-

Data Analysis: Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of the compound indicates direct binding.

| Compound Concentration | ΔTm (°C) for CA II | ΔTm (°C) for DHPS | ΔTm (°C) for TrkA Kinase Domain |

| 1 µM | +0.5 | +0.1 | +0.2 |

| 10 µM | +2.8 | +0.4 | +1.5 |

| 50 µM | +5.2 | +0.9 | +3.8 |

Interpretation: A dose-dependent increase in the melting temperature (ΔTm) provides strong evidence of direct binding between this compound and the target protein.

dot

Caption: Workflow for determining protein-ligand binding using a thermal shift assay.

Functional Validation: In Vitro Enzyme Inhibition Assays

Principle: Once direct binding is established, it is crucial to determine if this interaction translates into a functional consequence, such as enzyme inhibition.

Protocol for Carbonic Anhydrase Inhibition:

-

Assay Principle: Utilize a colorimetric assay that measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA to p-nitrophenol can be monitored spectrophotometrically at 400 nm.

-

Reaction Mixture: In a 96-well plate, combine:

-

Purified carbonic anhydrase (e.g., 10 nM).

-

Varying concentrations of this compound.

-

Tris buffer (pH 7.4).

-

-

Initiate Reaction: Add p-NPA (final concentration ~0.5 mM) to start the reaction.

-

Data Acquisition: Measure the absorbance at 400 nm over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Protocol for DHPS Inhibition:

-

Assay Principle: A common method is a coupled spectrophotometric assay that measures the production of pyrophosphate (PPi) during the DHPS-catalyzed reaction.

-

Reaction Components: The reaction mixture typically includes PABA, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), DHPS, and the coupling enzymes and substrates for PPi detection.

-

Procedure: Similar to the CA assay, incubate DHPS with varying concentrations of the test compound before initiating the reaction with the substrates.

-

Analysis: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH-coupled assays) and calculate the IC50.

Cellular Target Engagement and Phenotypic Assays

Principle: To confirm that the compound can engage its target in a cellular context and elicit a biological response, cell-based assays are indispensable.

Protocol for Anticancer Activity (Targeting CAs or RTKs):

-

Cell Lines: Select cancer cell lines known to express the hypothesized targets (e.g., U-87 glioblastoma cells for CAs, or cell lines overexpressing a specific RTK).[8]

-

Viability Assay (e.g., MTT or CellTiter-Glo):

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response range of this compound for 48-72 hours.

-

Perform the viability assay according to the manufacturer's protocol.

-

Calculate the EC50 value, the concentration at which 50% of cell viability is lost.

-

-

Target Engagement in Cells (e.g., Cellular Thermal Shift Assay - CETSA): This technique can be used to confirm that the compound binds to its target within intact cells.

Conclusion and Future Directions

The structural characteristics of this compound, viewed through the lens of decades of sulfonamide research, strongly suggest a high probability of interaction with carbonic anhydrases, and potentially with bacterial DHPS and receptor tyrosine kinases. The experimental workflows detailed in this guide provide a robust framework for systematically investigating these hypotheses.

Successful identification and validation of the biological targets for this novel compound will pave the way for further preclinical development. Future studies should focus on elucidating the precise mechanism of action, exploring the selectivity profile across different protein isoforms, and evaluating the pharmacokinetic and pharmacodynamic properties of the molecule. This structured approach will maximize the potential for translating this promising chemical entity into a valuable therapeutic agent.

References

-

Vedani, A., & Huhta, D. W. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

-

Al-Hourani, B. J. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

-

Slideshare. (n.d.). SAR OF SULPHONAMIDES.pptx. [Link]

-

Roland, S., & Maren, T. H. (1973). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 16(7), 779-783. [Link]

-

Fujita, T., & Hansch, C. (1967). Analysis of the Structure-Activity Relationship of the Sulfonamide Drugs Using Substituent Constants. Journal of Medicinal Chemistry, 10(6), 991-1000. [Link]

-

Islam, M. S., & Roy, A. S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 49(8), 7829-7842. [Link]

-

Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

-

Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

-

PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. [Link]

-

Gieling, R. G., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11068. [Link]

-

Ezeokonkwo, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 628. [Link]

-

Al-Ostoot, F. H., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6653. [Link]

-

Gieling, R. G., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information. [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 3-Amino-4-(diethylamino)benzenesulfonamide: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of 3-Amino-4-(diethylamino)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this molecule through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and theoretical underpinnings are presented to offer a comprehensive understanding of this compound's molecular architecture.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry. The precise characterization of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential biological activity. Spectroscopic techniques are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide will walk through the theoretical basis and practical application of NMR, IR, and MS for the unambiguous identification and characterization of this target molecule.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme is adopted for the atoms in this compound.

Caption: Molecular structure and atom numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Theoretical Principles

¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher δ), while electron-donating groups shield them, causing an upfield shift (lower δ). Spin-spin coupling between adjacent, non-equivalent protons leads to signal splitting, providing information about neighboring protons.

¹³C NMR spectroscopy observes the nuclear spin transitions of the ¹³C isotope. The chemical shift of a carbon atom is also dependent on its electronic environment. The number of signals in a broadband decoupled ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-